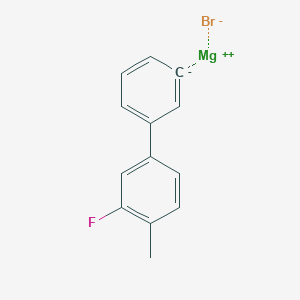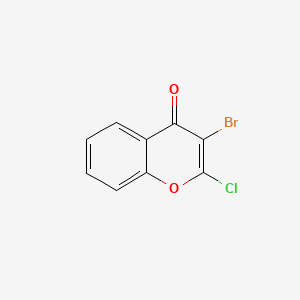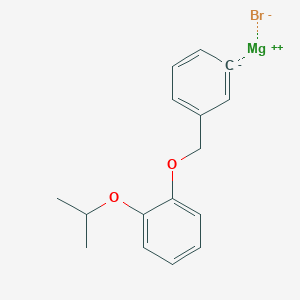
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is a complex organometallic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a magnesium atom bonded to a fluorinated aromatic ring and a bromide ion. The presence of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methyl-4-phenylbenzene with a magnesium source, such as magnesium turnings, in the presence of a brominating agent. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often require refluxing the mixture to ensure complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes. Substitution reactions can lead to a variety of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition or substitution. The fluorinated aromatic ring can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;2-chloro-1-methyl-4-phenylbenzene;bromide
- Magnesium;2-bromo-1-methyl-4-phenylbenzene;bromide
- Magnesium;2-iodo-1-methyl-4-phenylbenzene;bromide
Uniqueness
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it more suitable for specific applications compared to its chloro, bromo, or iodo analogs.
Propiedades
Fórmula molecular |
C13H10BrFMg |
|---|---|
Peso molecular |
289.43 g/mol |
Nombre IUPAC |
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PUYAWOGEDMEZLB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)



![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)



